3-(Pyridin-4-yl)propanenitrile
Overview
Description
“3-(Pyridin-4-yl)propanenitrile” is a compound that likely contains a pyridine ring attached to a propanenitrile group . Similar compounds, such as “2-(pyridin-4-yl)propanenitrile”, have been studied and are known to exist in a liquid form .
Synthesis Analysis
While specific synthesis methods for “3-(Pyridin-4-yl)propanenitrile” are not available, similar compounds have been synthesized using various methods. For instance, 3-(pyridin-4-yl)-1,2,4-triazines were obtained using atom-economical approaches .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(Pyridin-4-yl)propanenitrile” are not available, similar compounds such as 3-(pyridin-4-yl)-1,2,4-triazines have been studied. These compounds have shown promising characteristics, particularly in comparison to the antiviral drug Cidofovir .
Scientific Research Applications
1. Antiviral Activity Against Vaccinia Virus
- Summary of Application: 3-(Pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs were synthesized and their activity against the vaccinia virus was studied . These compounds have shown promising characteristics, particularly in comparison to the antiviral drug Cidofovir .
- Methods of Application: The compounds were obtained using atom-economical approaches . The specific methods of synthesis are not detailed in the available information.
- Results or Outcomes: The new compounds have shown promising characteristics, particularly in comparison to the antiviral drug Cidofovir .
2. Inhibition of HUVEC Proliferation
- Summary of Application: The compound 3-(Pyridin-4-yl)propanenitrile was synthesized and its ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) was studied . This study was conducted in combination with the multi-kinase inhibitor sunitinib .
- Methods of Application: A novel and efficient method for the synthesis of 3-(Pyridin-4-yl)propanenitrile was developed . The specific methods of synthesis are not detailed in the available information.
- Results or Outcomes: The compound showed significant activity on HUVECs proliferation with an IC50 of 10.7 μM . A significant synergistic effect on HUVECs proliferation was observed when 3-(Pyridin-4-yl)propanenitrile (10 μM) was combined with sunitinib l-malate (0.1 μM) .
Safety And Hazards
properties
IUPAC Name |
3-pyridin-4-ylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQHYGAZLSGRAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428533 | |
Record name | 4-Pyridinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)propanenitrile | |
CAS RN |
84200-06-6 | |
Record name | 4-Pyridinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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